7-Bromotetradecane
Overview
Description
7-Bromotetradecane is an organic compound with the molecular formula C14H29Br. It is a brominated derivative of tetradecane, where a bromine atom is attached to the seventh carbon of the tetradecane chain. This compound is a colorless to pale yellow liquid and is primarily used in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromotetradecane can be synthesized through the bromination of tetradecane. The process involves the addition of bromine to tetradecane in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light. The reaction typically occurs at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of tetradecane using bromine or hydrobromic acid. The reaction is carried out in a controlled environment to prevent the formation of by-products. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: It can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of tetradecene.
Oxidation and Reduction Reactions: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Elimination: Strong bases like sodium hydride or potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are applicable.
Major Products Formed:
Substitution: Products include alkyl azides, alkyl thiocyanates, and ethers.
Elimination: The major product is tetradecene.
Oxidation: Products can include alcohols or carboxylic acids.
Reduction: The primary product is tetradecane.
Scientific Research Applications
7-Bromotetradecane is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of lipid metabolism and as a model compound in membrane studies.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
As an alkylating agent, 7-Bromotetradecane reacts with nucleophiles to form carbon-nitrogen or carbon-sulfur bonds. This allows for the modification of organic molecules, leading to the synthesis of new compounds with desired properties. The bromine atom in this compound is highly reactive, making it an effective intermediate in various chemical reactions.
Comparison with Similar Compounds
1-Bromotetradecane: Similar in structure but with the bromine atom attached to the first carbon.
2-Bromotetradecane: Bromine atom attached to the second carbon.
3-Bromotetradecane: Bromine atom attached to the third carbon.
Uniqueness: 7-Bromotetradecane is unique due to the position of the bromine atom on the seventh carbon, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism allows for the selective synthesis of specific products that may not be achievable with other bromotetradecane isomers.
Properties
IUPAC Name |
7-bromotetradecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Br/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14H,3-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKRGDMEBPHOHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699637 | |
Record name | 7-Bromotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74036-97-8 | |
Record name | 7-Bromotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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